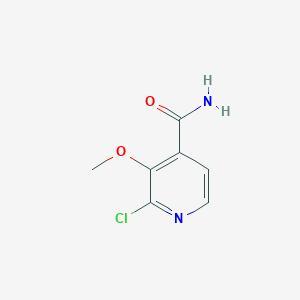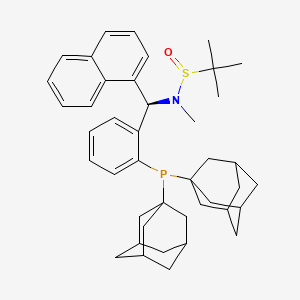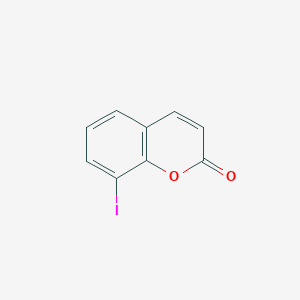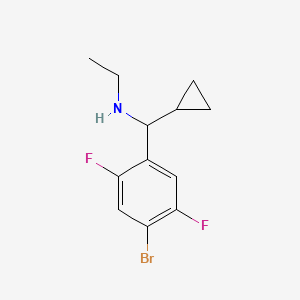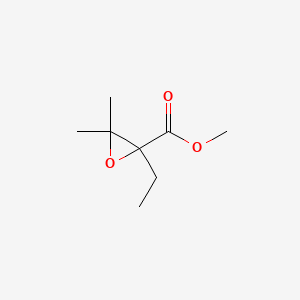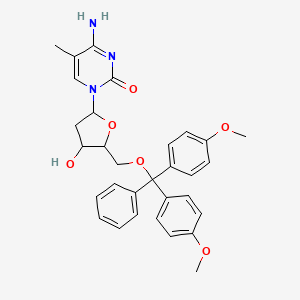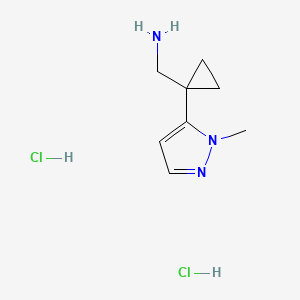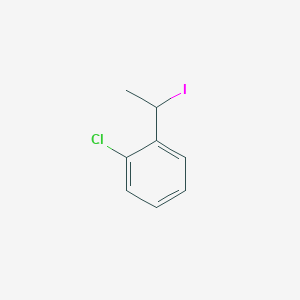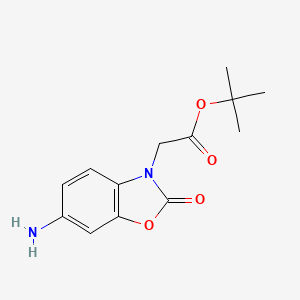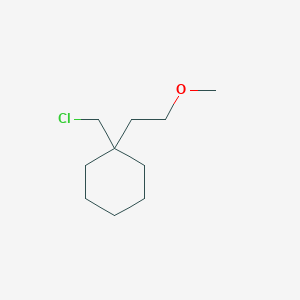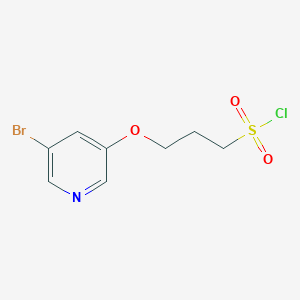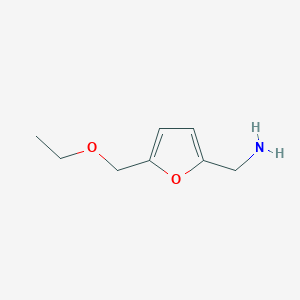
(5-(Ethoxymethyl)furan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Ethoxymethyl)furan-2-yl)methanamine is an organic compound with the molecular formula C8H13NO2 It is a derivative of furan, a heterocyclic organic compound, and contains an ethoxymethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxymethyl)furan-2-yl)methanamine typically involves the reaction of 5-(ethoxymethyl)furan-2-carboxaldehyde with an amine source. One common method is the reductive amination of 5-(ethoxymethyl)furan-2-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine like methylamine. The reaction is usually carried out in a solvent like ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(5-(Ethoxymethyl)furan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Furanic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(5-(Ethoxymethyl)furan-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of (5-(Ethoxymethyl)furan-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s furan ring and amine group can form hydrogen bonds and other interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- (5-Phenylfuran-2-yl)methanamine
- (5-(Pyridin-3-yl)furan-2-yl)methanamine
- (5-(p-Tolyl)furan-2-yl)methanamine
Uniqueness
(5-(Ethoxymethyl)furan-2-yl)methanamine is unique due to the presence of the ethoxymethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other furan derivatives that may lack this functional group .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
[5-(ethoxymethyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C8H13NO2/c1-2-10-6-8-4-3-7(5-9)11-8/h3-4H,2,5-6,9H2,1H3 |
InChI Key |
NTRQSECNFZSLNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


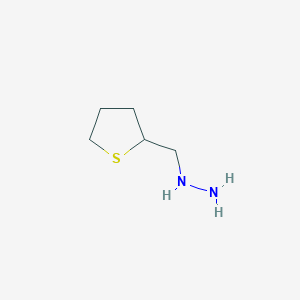
![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)
